1-(2,4-Difluorophenyl)-3-iodobicyclo[1.1.1]pentane
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Description
“1-(2,4-Difluorophenyl)-3-iodobicyclo[1.1.1]pentane” is a complex organic compound. It contains a bicyclo[1.1.1]pentane (BCP) core, which is a small, three-dimensional, strained ring structure . The BCP motif has found increased use as a bio-isostere in the pharmaceutical industry .
Synthesis Analysis
The synthesis of BCP derivatives has been a subject of extensive research. A continuous flow process to generate [1.1.1]propellane, a precursor to BCP, has been developed . This process allows for the direct derivatization of [1.1.1]propellane into various BCP species . In addition, an asymmetric synthesis of a BCP-containing aromatic lipoxin B4 analogue has been reported .Molecular Structure Analysis
The molecular structure of BCP consists of three rings of four carbon atoms each . It is a highly strained molecule . The strain in the molecule and its unique structure contribute to its reactivity .Chemical Reactions Analysis
The reactivity of BCP and related structures like [1.1.1]propellane has been studied extensively. It has been proposed that the broad reactivity profile of [1.1.1]propellane derives from σ–π-delocalization of electron density within the propellane cage . This delocalization facilitates its reactions with anions and radicals .Physical And Chemical Properties Analysis
The physical and chemical properties of BCP and its derivatives depend on their specific structures. In general, BCPs are nonpolar compounds and are insoluble in water but soluble in nonpolar and slightly polar solvents . They are typically less dense than water .Future Directions
properties
IUPAC Name |
1-(2,4-difluorophenyl)-3-iodobicyclo[1.1.1]pentane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F2I/c12-7-1-2-8(9(13)3-7)10-4-11(14,5-10)6-10/h1-3H,4-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRAKIROQNYKCKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)I)C3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F2I |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Difluorophenyl)-3-iodobicyclo[1.1.1]pentane |
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